2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate
Description
2,2,2-Trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate is a synthetic carbamate derivative featuring a coumarin (2H-chromen-2-one) core substituted at the 6-position with a trifluoroethyl carbamate group. The coumarin moiety provides a planar aromatic system with inherent fluorescence and electron-deficient properties, while the trifluoroethyl carbamate introduces enhanced lipophilicity and metabolic stability due to the electronegative fluorine atoms . This compound is structurally tailored for applications in medicinal chemistry and materials science, where its reactivity and stability are critical.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-oxochromen-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)6-19-11(18)16-8-2-3-9-7(5-8)1-4-10(17)20-9/h1-5H,6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRDJMLJYQJFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via 2,2,2-Trifluoroethyl Chloroformate
- Reaction : The key step involves reacting 2,2,2-trifluoroethyl chloroformate with the 6-amino-2-oxo-2H-chromen derivative.
- Conditions : This reaction is generally conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperatures (0–25 °C).
- Base : A base such as triethylamine or pyridine is used to neutralize the released HCl.
- Outcome : This yields the desired carbamate through nucleophilic attack of the amine on the chloroformate carbonyl carbon.
Use of Coupling Reagents for Carbamate Synthesis
- Reagents : Carbonyldiimidazole (CDI) or other carbamate coupling reagents can activate 2,2,2-trifluoroethyl alcohol to form an intermediate that reacts with the amine.
- Procedure : The amine and activated carbonate intermediate are combined under anhydrous conditions, often at room temperature.
- Advantages : This method avoids the use of toxic chloroformates and can offer better selectivity and yields.
Protection and Deprotection Strategies
- Amine Protection : When the coumarin amine is sensitive or multifunctional, protection groups such as benzyl carbamate (CBZ) can be employed.
- Deprotection : Removal of CBZ groups is commonly achieved by hydrogenolysis using palladium on carbon catalysts under atmospheric hydrogen pressure.
- Reference : The use of CBZ protection and subsequent hydrogenolysis is well-documented in related trifluoroethyl carbamate syntheses, providing clean removal without damaging the carbamate linkage.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran | Anhydrous conditions preferred |
| Temperature | 0 to 25 °C | Low temperatures minimize side reactions |
| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |
| Catalyst (for deprotection) | Pd/C (5-10%) with H2 atmosphere | Used for CBZ removal |
| Reaction Time | 1–24 hours | Depending on scale and reagent reactivity |
| Pressure (hydrogenolysis) | Atmospheric pressure (balloon) | Mild conditions preferred |
Representative Synthetic Scheme
- Step 1 : Activation of 2,2,2-trifluoroethyl alcohol with phosgene or triphosgene to generate 2,2,2-trifluoroethyl chloroformate.
- Step 2 : Reaction of 2,2,2-trifluoroethyl chloroformate with 6-amino-2-oxo-2H-chromen under base conditions to form the carbamate.
- Step 3 (if applicable): Deprotection of amine protecting groups by hydrogenolysis using Pd/C catalyst.
Research Findings and Yields
- The carbamate formation typically proceeds with yields ranging from 70% to 90%, depending on purity of starting materials and reaction optimization.
- Hydrogenolysis deprotection is efficient, often achieving >95% conversion.
- The presence of trifluoromethyl groups enhances the stability of the carbamate bond under physiological conditions, making this method suitable for preparing biologically active derivatives.
Comparative Notes on Preparation Approaches
| Method | Advantages | Disadvantages |
|---|---|---|
| Chloroformate route | Straightforward, high yield | Requires handling of toxic reagents |
| Coupling reagent activation | Milder conditions, avoids toxic reagents | May require longer reaction times |
| Protection/deprotection | Allows selective functionalization | Additional synthetic steps increase time |
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate, a comparison with structurally related carbamates is essential. Key analogs include derivatives with varying aromatic cores and carbamate substituents, as summarized below:
Table 1: Structural and Physicochemical Comparison
⁺ *Estimated based on structural analogy.
† *Predicted using coumarin XLogP (~1.5) + trifluoroethyl carbamate contribution (~2.0).
Key Comparative Insights:
Core Structure Impact :
- Coumarin vs. Benzodioxin/Furan : The coumarin core in the target compound confers fluorescence and π-π stacking capability, advantageous in biosensing . In contrast, the benzodioxin derivative (CAS 1087798-34-2) may exhibit improved solubility due to its oxygen-rich ring , while the furan analog (CAS 1303890-42-7) offers a smaller, more electron-rich system .
- Benzofuran vs. Coumarin : The benzofuran-based carbamate (CAS 848869-83-0) with N,N-dimethyl substitution shows higher lipophilicity (XLogP3 = 4.1) compared to the coumarin analog (~3.5), likely enhancing membrane permeability .
Carbamate Substituent Effects :
- Trifluoroethyl vs. N,N-Dimethyl : The trifluoroethyl group increases metabolic stability and electronegativity compared to N,N-dimethyl carbamates, as seen in pharmaceutical intermediates like atogepant . This group also reduces basicity, minimizing undesired protonation in biological environments .
- Electron-Withdrawing Groups : The nitro-substituted derivative (CAS 1282945-45-2) exhibits enhanced electrophilicity, making it reactive toward nucleophiles in synthetic cascades .
Synthetic Accessibility :
- Trifluoroethyl carbamates are typically synthesized via coupling reactions between amines and chloroformate intermediates, as demonstrated in the preparation of tert-butyl-protected analogs . The furan and benzodioxin derivatives are commercially available as lab-scale reagents, suggesting straightforward scalability .
Applications :
- Pharmaceuticals : Trifluoroethyl carbamates are prevalent in drug candidates (e.g., atogepant) due to their balance of lipophilicity and stability .
- Chemical Probes : The coumarin derivative’s fluorescence positions it as a candidate for enzyme activity monitoring, whereas the nitro-phenyl analog serves as a versatile electrophilic scaffold .
Biological Activity
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate is a synthetic compound with a unique trifluoroethyl group and a chromenyl moiety. Its molecular formula is C12H8F3NO4, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H8F3NO4 |
| Molecular Weight | 287.2 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(2-oxochromen-6-yl)carbamate |
| InChI Key | PBRDJMLJYQJFHV-UHFFFAOYSA-N |
| Appearance | Powder |
The biological effects of this compound are hypothesized to involve interactions with specific molecular targets. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. However, detailed investigations are necessary to fully elucidate its mechanism of action.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, coumarin derivatives have been documented to possess significant antibacterial and antifungal properties. This suggests that the compound may also exhibit similar activities due to its structural characteristics .
Anticancer Potential
The anticancer properties of chromenyl derivatives have been widely studied. Compounds like 7-hydroxycoumarin have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Given that this compound shares structural similarities with these compounds, it is plausible that it may possess anticancer activity as well .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate | Similar trifluoroethyl and chromenyl structure | Antimicrobial and anticancer potential reported |
| 7-Hydroxycoumarin | Hydroxyl group instead of carbamate | Strong anticancer activity |
| 4-Methylcoumarin | Methyl substitution on chromenyl ring | Notable antimicrobial effects |
Case Studies
- Anticancer Activity Study : A study evaluated the effects of various coumarin derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis in breast cancer cells. This highlights the potential for similar activity in this compound .
- Antimicrobial Efficacy : A series of experiments tested coumarin derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings showed varying degrees of antimicrobial activity depending on structural modifications. This suggests that the trifluoroethyl group may influence the compound's efficacy against pathogens.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2,2,2-trifluoroethyl carbamate derivatives with chromenone cores?
- Methodology :
- Step 1 : Protect the amine group of 6-amino-2H-chromen-2-one using tert-butyl carbamate (Boc) or benzyl carbamate to prevent unwanted side reactions during coupling .
- Step 2 : React the protected chromenone derivative with 2,2,2-trifluoroethyl chloroformate or isocyanate under inert conditions (e.g., anhydrous DCM, 0–5°C) to form the carbamate linkage.
- Step 3 : Deprotect the amine group using acidic (e.g., TFA for Boc) or catalytic hydrogenation (for benzyl groups) to yield the final product .
Q. How can the structure of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate be confirmed experimentally?
- Analytical Techniques :
- NMR : - and -NMR to confirm trifluoroethyl (-CHCF) and chromenone aromatic proton environments .
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/planarity of the chromenone-carbamate system (analogous to ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate in ).
- IR Spectroscopy : Detect carbamate C=O stretching (~1700 cm) and chromenone lactone C=O (~1750 cm) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic intermediates be resolved during carbamate formation?
- Methodology :
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., CHIRALPAK® IG-3) with a gradient of acetonitrile/water (80:20) .
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., palladium on carbon with chiral ligands) to favor enantioselective coupling, as demonstrated in piperidinone carbamate syntheses .
Q. What experimental conditions minimize byproduct formation during trifluoroethyl carbamate coupling?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates while reducing hydrolysis .
- Catalyst Screening : Sodium triacetoxyborohydride (STAB) improves reductive amination efficiency in analogous carbamate syntheses .
- Stoichiometric Control : Maintain a 1:1 molar ratio of chromenone amine to trifluoroethyl reagent to avoid over-alkylation .
Q. How can conflicting spectral data (e.g., -NMR shifts) be interpreted for fluorinated carbamates?
- Data Analysis :
- Electron-Withdrawing Effects : The trifluoroethyl group deshields adjacent protons, causing downfield shifts in -NMR. Compare with reference spectra of structurally similar compounds (e.g., 2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate) .
- Dynamic NMR : Use variable-temperature -NMR to resolve rotational barriers in carbamate linkages .
Tables
Table 1 : Key Synthetic Parameters for Carbamate Formation
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Coupling Reagent | 1,1'-Carbonyldiimidazole (CDI) | |
| Reaction Temperature | 0–5°C (to minimize hydrolysis) | |
| Purification Method | Flash Chromatography (EtOAc/Hexane) |
Table 2 : Common Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Hydrolyzed carbamate | Moisture in solvent | Use molecular sieves |
| Di-alkylated amine | Excess trifluoroethyl reagent | Strict stoichiometric control |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
